2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde
Overview
Description
“2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde” is a chemical compound with the molecular formula C12H10ClNO3 . It is a derivative of quinoline, a class of organic compounds that are widely used in medicinal chemistry due to their pharmacological properties .
Synthesis Analysis
The synthesis of 2-chloroquinoline-3-carbaldehydes, which includes “2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde”, can be achieved through Vilsmeier cyclisation of the corresponding acetanilides . This method involves the reaction of acetanilides with DMF and POCl3, leading to the formation of the quinoline ring system .Molecular Structure Analysis
The molecular structure of “2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde” consists of a quinoline ring system substituted with a chloro group at the 2-position, methoxy groups at the 5 and 8-positions, and a carbaldehyde group at the 3-position .Chemical Reactions Analysis
2-Chloroquinoline-3-carbaldehydes are highly reactive due to the presence of two active moieties, the chloro- and aldehyde functions . They can undergo various reactions to construct fused or binary quinoline-cord heterocyclic systems .Physical And Chemical Properties Analysis
“2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde” is a solid compound . Its molecular weight is 251.67 .Scientific Research Applications
Antifungal and Antibacterial Applications
2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde: exhibits significant activity against various diseases due to its structural chemistry. It has been identified to possess antifungal and antibacterial properties, which are crucial in the development of new medications for treating infections caused by resistant strains of fungi and bacteria .
Antiviral Properties
This compound also shows promise in antiviral therapy. Quinoline derivatives, including 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde , have been studied for their potential to inhibit the replication of viruses, making them candidates for the treatment of viral infections .
Anticancer Research
Quinoline derivatives are known for their anticancer activities. The compound can be used as an intermediate in the synthesis of compounds that exhibit significant activity against several cancer cell lines, offering a pathway for the development of novel anticancer drugs .
Synthesis of Homoallylic Alcohols
In synthetic chemistry, 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde is used as a precursor for the synthesis of homoallylic alcohols. These alcohols serve as intermediates for further chemical transformations, leading to the creation of heterocyclic compounds with potential biological activities .
Development of Cardiovascular Drugs
The quinoline moiety is significant in the development of drugs for cardiovascular diseases. Research indicates that compounds possessing this moiety can be effective in treating various cardiovascular pathologies, making 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde a valuable compound in medicinal chemistry .
Antimalarial Applications
Quinoline derivatives have a long history of use in antimalarial drugs. The structural features of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde make it a candidate for the synthesis of new antimalarial agents, which is particularly important given the emergence of drug-resistant strains of malaria .
Green Chemistry and Sustainable Processes
The current trend in synthetic chemistry emphasizes the need for greener and more sustainable chemical processes2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde can be utilized in eco-friendly synthetic routes, contributing to the development of sustainable medicinal chemistry practices .
Pheromonal Activity in Insect Control
Interestingly, derivatives obtained from the allylation of compounds like 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde are found in natural compounds produced by insects with pheromonal activity. This opens up possibilities for its use in the development of environmentally friendly pest control methods .
Safety and Hazards
Mechanism of Action
Mode of Action
Quinoline derivatives, a class of compounds to which this molecule belongs, are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives are known to impact a variety of biochemical pathways, but the exact pathways influenced by this specific compound require further investigation .
properties
IUPAC Name |
2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-16-9-3-4-10(17-2)11-8(9)5-7(6-15)12(13)14-11/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZIUIXHMHLEPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C(=NC2=C(C=C1)OC)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde in the synthesis of 5-(tert-butyldimethylsilyloxy)-1-(2-chloro-5,8-dimethoxyquinolin-3-yl)-3-methylenepentan-1-ol?
A1: 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde serves as a crucial starting material in the synthesis of 5-(tert-butyldimethylsilyloxy)-1-(2-chloro-5,8-dimethoxyquinolin-3-yl)-3-methylenepentan-1-ol. The research describes an allylation reaction where this aldehyde reacts with a specifically designed allylic iodide (tert-butyl-(3-(iodomethyl)but-3-enyloxy)dimethylsilane) in the presence of metallic indium. This reaction directly incorporates the quinoline moiety into the final compound [].
Q2: Is there any spectroscopic data available to confirm the structure of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde?
A2: While the provided abstract doesn't detail the spectroscopic characterization of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde itself, it emphasizes that the structure of the final product, 5-(tert-butyldimethylsilyloxy)-1-(2-chloro-5,8-dimethoxyquinolin-3-yl)-3-methylenepentan-1-ol, was confirmed through elemental analysis and spectral data []. This suggests that the researchers likely characterized the starting aldehyde as well, but this information is not provided in the abstract.
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